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Compound of Interest

Compound Name: (R,R)-GSK321

Cat. No.: B15612869 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical

properties of (R,R)-GSK321, an inhibitor of wild-type and mutant isocitrate dehydrogenase 1

(IDH1). The information herein is intended to support researchers and professionals in the

fields of medicinal chemistry, oncology, and drug development.

Introduction
(R,R)-GSK321 is a stereoisomer of GSK321, a potent and selective allosteric inhibitor of

mutant isocitrate dehydrogenase 1 (IDH1). Point mutations in the IDH1 gene, particularly at the

R132 residue, are frequently observed in various cancers, including acute myeloid leukemia

(AML), gliomas, and cholangiocarcinoma. These mutations result in a neomorphic enzymatic

activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1]

High levels of 2-HG disrupt epigenetic regulation and cellular differentiation, contributing to

tumorigenesis.[1]

GSK321 and its isomers, including (R,R)-GSK321, have been developed to target these

mutant IDH1 enzymes, offering a promising therapeutic strategy. (R,R)-GSK321 specifically is

an inhibitor of wild-type IDH1 and also demonstrates cross-reactivity with the mutant R132H

IDH1.[2] This guide details the available information on the synthesis and chemical properties

of (R,R)-GSK321, providing a valuable resource for its scientific exploration and potential

therapeutic application.
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Chemical Properties
(R,R)-GSK321, with the IUPAC name (7R)-1-((4-fluorophenyl)methyl)-N-(3-((1R)-1-

hydroxyethyl)phenyl)-7-methyl-5-(1H-pyrrole-2-carbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-

c]pyridine-3-carboxamide, possesses a complex molecular structure that dictates its inhibitory

activity.

Property Value Reference

Molecular Formula C₂₈H₂₈FN₅O₃ [3]

Molecular Weight 501.56 g/mol [3]

CAS Number 1816272-19-1 [4]

Appearance Light yellow to yellow solid [3]

Purity >98% [3]

Table 1: Physicochemical Properties of (R,R)-GSK321

Mechanism of Action
(R,R)-GSK321 and its parent compound GSK321 are allosteric inhibitors of IDH1.[1] They bind

to a site distinct from the active site, at the dimer interface of the IDH1 enzyme.[1][5] This

binding event locks the enzyme in an inactive conformation, preventing it from catalyzing the

conversion of isocitrate to α-ketoglutarate (in the case of wild-type IDH1) or the reduction of α-

ketoglutarate to 2-HG (in the case of mutant IDH1).[1]

The allosteric nature of this inhibition allows GSK321 and its analogs to be effective against

multiple IDH1 mutations.[3]

Inhibitory Activity
(R,R)-GSK321 is a potent inhibitor of wild-type IDH1 with an IC₅₀ value of 120 nM.[2] While it is

an isomer of the potent mutant IDH1 inhibitor GSK321, it exhibits some cross-reactivity with the

R132H mutant.[2] For comparison, GSK321 demonstrates high potency against various IDH1

mutants.
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Target IC₅₀ (nM) Reference

(R,R)-GSK321 against WT

IDH1
120 [2]

GSK321 against R132G IDH1 2.9 [6][7]

GSK321 against R132C IDH1 3.8 [6][7]

GSK321 against R132H IDH1 4.6 [6][7]

GSK321 against WT IDH1 46 [6]

Table 2: Inhibitory Potency of (R,R)-GSK321 and GSK321 against IDH1 Variants

Synthesis of (R,R)-GSK321
While a detailed, step-by-step synthesis of (R,R)-GSK321 is not publicly available, a plausible

synthetic route can be proposed based on the general synthesis of tetrahydropyrazolopyridine

inhibitors and related compounds. The following represents a potential multi-step synthesis.

Proposed Synthetic Workflow

Starting Materials Formation of Tetrahydropyrazolopyridine Core Functionalization of the Core Amide Coupling Final Product: (R,R)-GSK321

Click to download full resolution via product page

Caption: Proposed synthetic workflow for (R,R)-GSK321.

Representative Experimental Protocol
Step 1: Synthesis of the Tetrahydropyrazolopyridine Core

The synthesis of the core tetrahydropyrazolopyridine scaffold can be achieved through a multi-

component reaction. A plausible approach involves the condensation of a substituted hydrazine

with a β-ketoester derivative.
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Reaction: A mixture of a suitable β-ketoester (1 equivalent), a substituted hydrazine (e.g.,

(R)-methylhydrazine, 1 equivalent), and an appropriate aldehyde (1 equivalent) in a suitable

solvent (e.g., ethanol) is heated under reflux in the presence of a catalyst (e.g., acetic acid).

Work-up and Purification: After completion of the reaction (monitored by TLC), the solvent is

removed under reduced pressure. The residue is then purified by column chromatography on

silica gel to yield the tetrahydropyrazolopyridine core.

Step 2: N-Alkylation with 4-Fluorobenzyl Bromide

The tetrahydropyrazolopyridine core is then N-alkylated with 4-fluorobenzyl bromide.

Reaction: To a solution of the tetrahydropyrazolopyridine core (1 equivalent) in an aprotic

solvent (e.g., DMF), a base (e.g., sodium hydride, 1.2 equivalents) is added at 0 °C. The

mixture is stirred for 30 minutes, followed by the addition of 4-fluorobenzyl bromide (1.1

equivalents). The reaction is then stirred at room temperature until completion.

Work-up and Purification: The reaction is quenched with water and extracted with an organic

solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, and concentrated. The crude product is purified by column

chromatography.

Step 3: Amide Coupling with (R)-1-(3-aminophenyl)ethanol

The carboxylic acid group on the tetrahydropyrazolopyridine intermediate is coupled with (R)-1-

(3-aminophenyl)ethanol.

Reaction: To a solution of the N-alkylated tetrahydropyrazolopyridine carboxylic acid (1

equivalent) in a suitable solvent (e.g., DCM), a coupling agent (e.g., HATU, 1.2 equivalents)

and a base (e.g., DIPEA, 2 equivalents) are added. The mixture is stirred for 10 minutes,

followed by the addition of (R)-1-(3-aminophenyl)ethanol (1.1 equivalents). The reaction is

stirred at room temperature overnight.

Work-up and Purification: The reaction mixture is diluted with DCM and washed with

aqueous sodium bicarbonate and brine. The organic layer is dried, concentrated, and the

residue is purified by preparative HPLC to afford (R,R)-GSK321.
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Step 4: Acylation with 1H-pyrrole-2-carbonyl chloride

The final step involves the acylation of the secondary amine on the tetrahydropyridine ring.

Reaction: To a solution of the product from the previous step (1 equivalent) and a base (e.g.,

triethylamine, 1.5 equivalents) in an anhydrous solvent (e.g., THF) at 0 °C, 1H-pyrrole-2-

carbonyl chloride (1.2 equivalents) is added dropwise. The reaction mixture is allowed to

warm to room temperature and stirred until completion.

Work-up and Purification: The reaction is quenched with saturated aqueous sodium

bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with

brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified

by flash chromatography to yield the final product, (R,R)-GSK321.

Biological Activity and Signaling Pathways
The primary biological effect of (R,R)-GSK321 and related IDH1 inhibitors is the reduction of

intracellular 2-HG levels in cells harboring IDH1 mutations. This leads to the reversal of 2-HG-

induced epigenetic abnormalities, such as DNA hypermethylation, and promotes the

differentiation of cancer cells.

Signaling Pathway of Mutant IDH1 and Inhibition by
(R,R)-GSK321
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Caption: Signaling pathway of mutant IDH1 and its inhibition by (R,R)-GSK321.
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Downstream Effects on Cellular Processes
Inhibition of mutant IDH1 by compounds like GSK321 has been shown to affect downstream

signaling pathways, such as the AKT-mTOR pathway, which is implicated in cell proliferation

and survival. By reducing 2-HG levels, these inhibitors can lead to a decrease in quiescent

(G0) cells and an increase in cells entering the G1 phase of the cell cycle, ultimately promoting

differentiation and, in some contexts, apoptosis of cancer cells.

Experimental Protocols
Intracellular 2-HG Measurement

Cell Culture and Treatment: Cancer cells harboring an IDH1 mutation (e.g., HT1080) are

cultured in appropriate media. Cells are treated with varying concentrations of (R,R)-
GSK321 or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).

Metabolite Extraction: After treatment, cells are harvested, and intracellular metabolites are

extracted using a cold solvent mixture, typically methanol/acetonitrile/water (2:2:1).

LC-MS/MS Analysis: The extracted metabolites are analyzed by liquid chromatography-

tandem mass spectrometry (LC-MS/MS) to quantify the levels of 2-HG. The results are

normalized to the total protein concentration or cell number.

Cell Viability and Proliferation Assay
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

Compound Treatment: The following day, cells are treated with a serial dilution of (R,R)-
GSK321.

Viability Assessment: After a set incubation period (e.g., 72 hours), cell viability is assessed

using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability

Assay, which measures ATP levels.

Data Analysis: Luminescence is measured using a plate reader, and the data is used to

calculate IC₅₀ values for cell growth inhibition.

Conclusion
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(R,R)-GSK321 is a valuable research tool for studying the role of both wild-type and mutant

IDH1 in normal physiology and disease. Its well-defined chemical properties and mechanism of

action make it a crucial compound for the development of targeted therapies for cancers driven

by IDH1 mutations. This guide provides a foundational understanding of the synthesis,

chemical properties, and biological activities of (R,R)-GSK321, intended to facilitate further

research and drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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